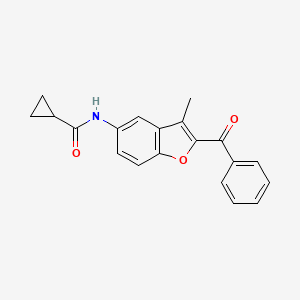

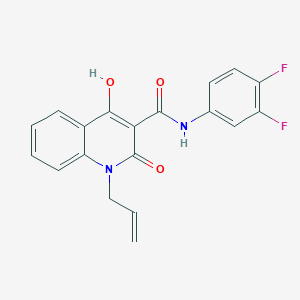

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

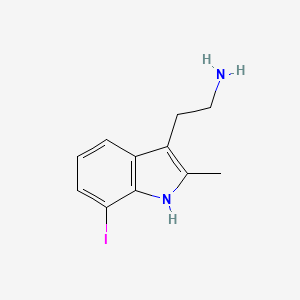

“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, benzofuran rings can be constructed by proton quantum tunneling, which has fewer side reactions and high yield . Another method involves the reaction of 2-hydroxybenzonitrile with 2-bromoacetophenone under basic conditions .Molecular Structure Analysis

The molecular structure of “N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide” is composed of a benzofuran ring fused with a benzene ring and a furan ring . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, benzofuran rings can be constructed by proton quantum tunneling, which has fewer side reactions and high yield . Additionally, benzofuran derivatives can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Products

Natural products containing benzofuran rings are significant due to their diverse biological activities. The compound could be pivotal in the total synthesis of such natural products. Researchers focus on the step where the benzofuran heterocycle is installed during the synthesis process, which is crucial for the biological potency of the end product .

Biological Activity Screening

Benzofuran derivatives are studied for their potential biological activities. The subject compound could be used in screening processes to identify new drugs with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This is because benzofuran compounds are known to exhibit strong biological activities .

Development of Anticancer Agents

The benzofuran moiety is a common feature in many anticancer agents. The compound could serve as a novel scaffold for the development of new anticancer drugs, owing to its structural complexity and potential for modification .

Anti-Hepatitis C Virus Activity

Recent discoveries have shown that macrocyclic benzofuran compounds have activity against the hepatitis C virus. The compound could be explored as a therapeutic drug for hepatitis C, given its benzofuran core .

Advanced Organic Synthesis Techniques

The compound could be used to explore advanced organic synthesis techniques, such as unique free radical cyclization cascades. This would be beneficial for synthesizing difficult-to-prepare polycyclic benzofuran compounds .

Quantum Tunneling in Chemical Synthesis

Proton quantum tunneling is a novel method for constructing benzofuran rings with fewer side reactions and high yield. The compound could be utilized to study this phenomenon and its applications in constructing complex benzofuran ring systems .

Safety and Hazards

Zukünftige Richtungen

Benzofuran derivatives, including “N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide”, hold promise for future research due to their potential biological activities. They can serve as important scaffolds for designing new drugs for cancer therapy and other disorders . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs that might give excellent results in in vivo/in vitro applications .

Wirkmechanismus

Target of Action

Benzofuran derivatives have been found to interact with various biological targets . For instance, some benzofuran compounds have shown activity against extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell proliferation and differentiation, making them potential targets for anticancer therapies.

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities . For instance, some benzofuran compounds have shown antimicrobial activity, suggesting they may interact with bacterial or fungal proteins to inhibit their growth .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been reported to exhibit various biological activities, such as antimicrobial and anticancer effects .

Eigenschaften

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-12-16-11-15(21-20(23)14-7-8-14)9-10-17(16)24-19(12)18(22)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVHJZNWNZZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2756895.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2756897.png)

![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)

![8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2756909.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2756916.png)